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Abstract
YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin

receptor (GHS-R1a), notable for its unique pharmacological profile as a biased agonist.

Developed by Bayer, this quinazolinone derivative has been instrumental in dissecting the

complex signaling pathways of the ghrelin receptor. Unlike the endogenous ligand ghrelin,

which activates multiple downstream pathways, YIL781 selectively engages Gαq/11 and Gα12

signaling without promoting β-arrestin recruitment. This technical guide provides a

comprehensive overview of the discovery, development, mechanism of action, and preclinical

evaluation of YIL781 hydrochloride, presenting key data in a structured format and detailing

experimental protocols to support further research and development in the field of metabolic

and endocrine disorders.

Introduction
The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a critical regulator of

energy homeostasis, stimulating appetite, promoting weight gain, and modulating insulin

secretion. Its multifaceted physiological roles have made it an attractive target for therapeutic

intervention in a range of conditions, including obesity, diabetes, and cachexia. The discovery

of small-molecule ligands that can selectively modulate GHS-R1a signaling pathways offers the

potential for more targeted therapies with improved side-effect profiles. YIL781 hydrochloride
emerged from a drug discovery program at Bayer aimed at identifying novel ghrelin receptor
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antagonists. Subsequent characterization revealed its more nuanced role as a biased agonist,

providing a valuable tool to explore the differential effects of GHS-R1a signaling.

Discovery and Synthesis
YIL781 hydrochloride, with the chemical name 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-

methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, is a quinazolinone

derivative. The discovery of YIL781 was part of a broader effort to develop small-molecule

ghrelin receptor antagonists. The general synthetic approach for this class of compounds

involves a multi-step process culminating in the formation of the quinazolinone core, followed

by the introduction of various substituents to optimize potency and pharmacokinetic properties.

While a specific, detailed synthesis protocol for YIL781 is not publicly available, the general

synthesis of similar 4(3H)-quinazolinone derivatives has been described. These methods

typically involve the cyclization of an anthranilic acid derivative to form the quinazolinone

scaffold.

Mechanism of Action: A Biased Agonist
YIL781 hydrochloride is a selective ligand for the ghrelin receptor (GHS-R1a) with a binding

affinity (Ki) of 17 nM.[1][2] It displays negligible affinity for the motilin receptor (Ki = 6 μM),

indicating its selectivity.[1]

The most distinctive feature of YIL781 is its biased agonism. While initially characterized as an

antagonist, further studies revealed that it selectively activates the Gαq/11 and Gα12 signaling

pathways, acting as a partial agonist in this respect.[3][4] Crucially, it does not induce the

recruitment of β-arrestin 1 or 2, pathways that are engaged by the endogenous ligand ghrelin.

[3] This selective activation of a subset of downstream signaling pathways makes YIL781 a

valuable pharmacological tool to investigate the physiological consequences of biased GHS-

R1a signaling.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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